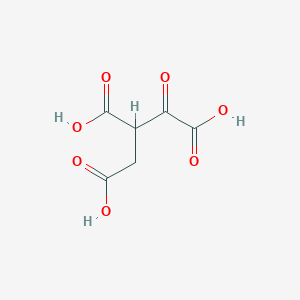
Oxalosuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalosuccinic acid (OSA) is a dicarboxylic acid that is synthesized from oxaloacetic acid. It is a key intermediate in the tricarboxylic acid cycle, which is an important metabolic pathway in all living organisms. OSA has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
1. Role in Iron Metabolism Regulation
Oxalomalate, a derivative of oxalosuccinic acid, impacts the RNA-binding activity of iron-regulatory proteins (IRPs). These IRPs control the expression of proteins involved in iron metabolism. The study by Festa et al. (2000) demonstrated that oxalomalate can significantly decrease the binding activity of IRP1 and IRP2, providing insights into the complex regulation of iron metabolism.
2. Involvement in the Tricarboxylic Acid Cycle
Oxalosuccinic acid plays a crucial role in the tricarboxylic acid cycle (TCA cycle), a central metabolic pathway. Kornberg and Pricer (1951) in their work outlined the biological conversion of d-isocitric to a-ketoglutaric acid, involving oxalosuccinic acid as an intermediate (Kornberg & Pricer, 1951).
3. Cytochemical Applications
The ability of oxalosuccinic acid to form a unique red crystalline precipitate with alizarine red S was utilized in a cytochemical test developed by Kass (1977) to identify the presence of oxalosuccinic acid in human leukocytes. This technique also indirectly indicated the site of isocitric dehydrogenase (Kass, 1977).
4. Effect on Cellular Growth and Differentiation
Oxalomalate, a form of oxalosuccinic acid, was shown to influence the growth and differentiation of pre-adipocytes, as well as fatty acid and protein synthesis in a study by Festa, Pietropaolo, and Ruffo (2002) (Festa, Pietropaolo & Ruffo, 2002).
5. Use in Metabolic Engineering
Recent research has highlighted the use of oxalosuccinic acid in metabolic engineering. For example, the study by Ahn, Jang, and Lee (2016) discusses the use of genetically modified microorganisms for succinic acid production, a process involving intermediates like oxalosuccinic acid (Ahn, Jang & Lee, 2016).
Propiedades
Número CAS |
1948-82-9 |
|---|---|
Nombre del producto |
Oxalosuccinic acid |
Fórmula molecular |
C6H6O7 |
Peso molecular |
190.11 g/mol |
Nombre IUPAC |
1-oxopropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13) |
Clave InChI |
UFSCUAXLTRFIDC-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)C(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
C(C(C(=O)C(=O)O)C(=O)O)C(=O)O |
Otros números CAS |
1948-82-9 |
Descripción física |
Solid |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



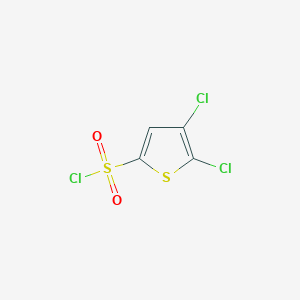

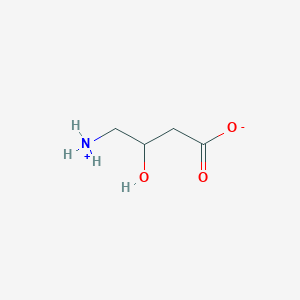

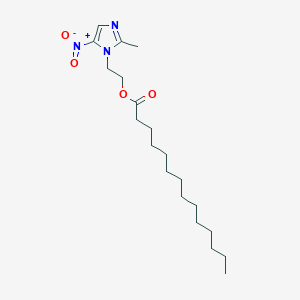
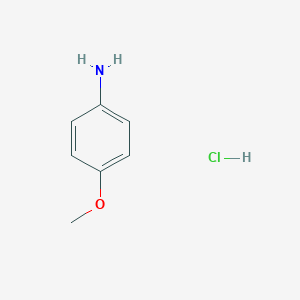

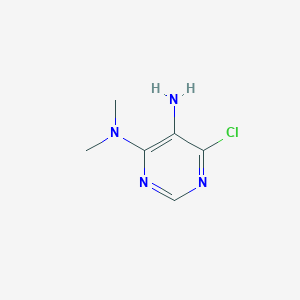

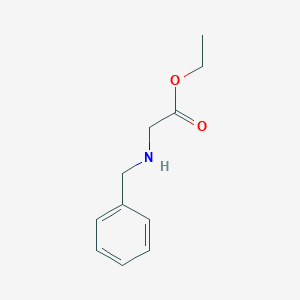
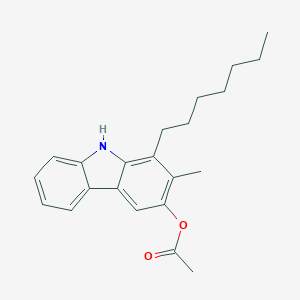
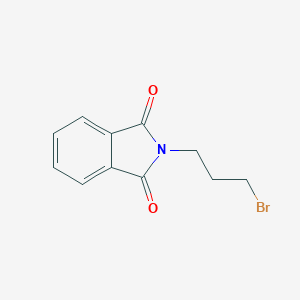
![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
